(2S)-3-(4-Fluorophenyl)-2-methylpropanoic acid
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Overview
Description
(2S)-3-(4-Fluorophenyl)-2-methylpropanoic acid is an organic compound that belongs to the class of phenylpropanoic acids This compound is characterized by the presence of a fluorine atom attached to the phenyl ring and a methyl group attached to the propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(4-Fluorophenyl)-2-methylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 2-methylpropanoic acid.
Grignard Reaction: The 4-fluorobenzaldehyde is first converted to 4-fluorophenylmagnesium bromide using magnesium and bromine in an ether solvent.
Aldol Condensation: The 4-fluorophenylmagnesium bromide is then reacted with 2-methylpropanoic acid under aldol condensation conditions to form the desired product.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or catalytic processes to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(4-Fluorophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Substitution reactions often require catalysts such as palladium or copper and may be carried out under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 4-fluorobenzophenone or 4-fluorobenzoic acid.
Reduction: Formation of 4-fluorophenylethanol or 4-fluorotoluene.
Substitution: Formation of 4-hydroxyphenylpropanoic acid or 4-aminophenylpropanoic acid.
Scientific Research Applications
(2S)-3-(4-Fluorophenyl)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-3-(4-Fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies on its binding affinity, molecular interactions, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug with a similar phenylpropanoic acid structure.
Naproxen: Another nonsteroidal anti-inflammatory drug with a similar structure but different substituents on the phenyl ring.
Ketoprofen: A nonsteroidal anti-inflammatory drug with a similar structure but different functional groups.
Uniqueness
(2S)-3-(4-Fluorophenyl)-2-methylpropanoic acid is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties compared to other similar compounds.
Properties
IUPAC Name |
(2S)-3-(4-fluorophenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWBMCKJLTZFFT-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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